molecular formula C17H15ClN2O3S B3510667 N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide

N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide

Cat. No.: B3510667
M. Wt: 362.8 g/mol
InChI Key: XQBIIFTZAXSNMT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and a sulfonamide group at the 5th position, along with a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline derivative using methyl iodide and a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by treatment with ammonia or an amine.

    Attachment of the 4-Chlorophenylmethyl Group: The final step involves the alkylation of the sulfonamide derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. Additionally, the quinoline core may interact with DNA or other cellular components, contributing to its biological activity.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)methyl]cyclopentanamine: Similar in structure but lacks the quinoline and sulfonamide groups.

    N-methyl-4-phenylpyridine: Shares the phenyl and nitrogen-containing ring but differs in the overall structure and functional groups.

    Amlodipine maleate: Contains a chlorophenyl group but is primarily used as a calcium channel blocker in medicine.

The uniqueness of this compound lies in its combination of the quinoline core, methoxy group, sulfonamide moiety, and 4-chlorophenylmethyl group, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-23-15-8-9-16(14-3-2-10-19-17(14)15)24(21,22)20-11-12-4-6-13(18)7-5-12/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBIIFTZAXSNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NCC3=CC=C(C=C3)Cl)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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